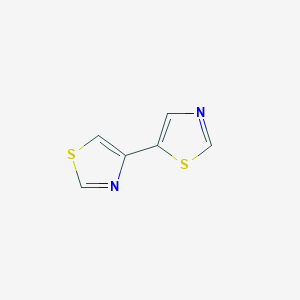![molecular formula C12H22O3S B13884812 Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
Spiro[5.5]undecan-3-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[5.5]undecan-3-yl methanesulfonate is a spirocyclic compound characterized by a unique structural feature where two rings are connected through a single atom, forming a spiro center. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which offers a combination of flexibility and rigidity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecan-3-yl methanesulfonate typically involves the Prins cyclization reaction. This method allows the construction of the spirocyclic scaffold in a single step, along with the introduction of various substituents at specific positions of the spiro ring. For instance, the starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is obtained by alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide. The Prins reaction is then carried out with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to achieve efficient cyclization and sulfonation.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[5.5]undecan-3-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The spirocyclic structure can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the spirocyclic scaffold, potentially altering its biological activity.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like pyridinium dichromate or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield spiro[5.5]undecan-3-yl amine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
Spiro[5.5]undecan-3-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Industry: Utilized in the development of new materials with unique structural properties.
Mecanismo De Acción
The mechanism of action of spiro[5.5]undecan-3-yl methanesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it binds to the protein and disrupts its function, which is essential for the survival of Mycobacterium tuberculosis. This inhibition can lead to the death of the bacterial cells, making it a potential candidate for antituberculosis therapy .
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic scaffold and have been studied for their biological activities.
Spiro[5.5]undecane derivatives with 1,3-dioxane or 1,3-dithiane rings: These compounds exhibit similar structural features and have been investigated for their stereochemistry and conformational properties.
Uniqueness
Spiro[5.5]undecan-3-yl methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its application in medicinal chemistry further highlight its uniqueness.
Propiedades
Fórmula molecular |
C12H22O3S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
spiro[5.5]undecan-3-yl methanesulfonate |
InChI |
InChI=1S/C12H22O3S/c1-16(13,14)15-11-5-9-12(10-6-11)7-3-2-4-8-12/h11H,2-10H2,1H3 |
Clave InChI |
CXSUDFALAFPAAR-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1CCC2(CCCCC2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
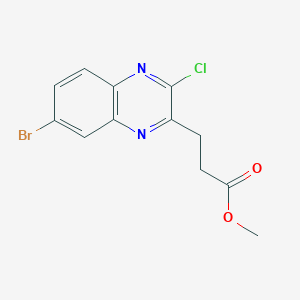
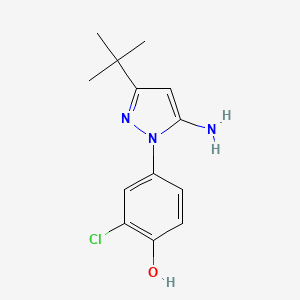
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
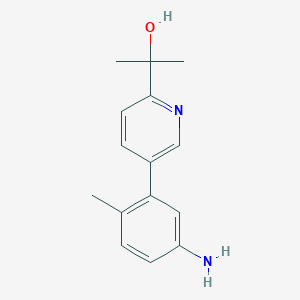

![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)



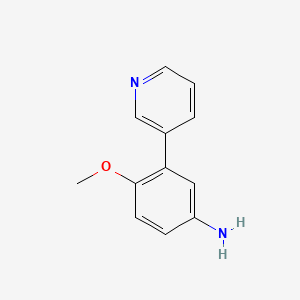
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
